molecular formula C11H10N2O4 B8429180 5-Methyl-3-(4-nitrophenoxymethyl)isoxazole

5-Methyl-3-(4-nitrophenoxymethyl)isoxazole

Cat. No. B8429180
M. Wt: 234.21 g/mol
InChI Key: LXZCZJLKGSLUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(4-nitrophenoxymethyl)isoxazole is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-(4-nitrophenoxymethyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(4-nitrophenoxymethyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-3-(4-nitrophenoxymethyl)isoxazole

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

5-methyl-3-[(4-nitrophenoxy)methyl]-1,2-oxazole

InChI

InChI=1S/C11H10N2O4/c1-8-6-9(12-17-8)7-16-11-4-2-10(3-5-11)13(14)15/h2-6H,7H2,1H3

InChI Key

LXZCZJLKGSLUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry reaction flask equipped with a reflux condenser, a magnetic stirring bar and a rubber septum with a N2 inlet was placed 4-nitrophenol (2, X═H) (1.57 g, 11.36 mmol), anhydrous K2CO3 (1.58 g, 12 mmol) and tetrabutylammonium iodide (200 mg) in dry acetone (100 mL). The reaction mixture was stirred at room temperature for 30 minutes. To this heterogeneous mixture was added 3-(bromomethyl)-5-methylisoxazole (2.0 g, 11.36 mmol) at room temperature and then the reaction mixture was refluxed for over night. After cooling it to room temperature, the reaction mixture was filtered, washed with acetone (50 mL) and the combined filtrates were concentrated under reduced pressure. The resulting solid was purified by silica gel column, eluted with hexanes then polarity was increased gradually up to 40% EtOAc in hexanes to give 2.59 g (97%) of the desired 5-methyl-3-(4-nitrophenoxymethyl)isoxazole (3, X═H). 1H NMR (CDCl3): δ 8.19 (d, 2H, J=9.3 Hz), 7.04 (d, 2H, J=9.6 Hz), 6.18 (s, 1H), 5.20 (s, 2H), 2.44 (s, 3H); LCMS (m/z): 235 (MH+).
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.